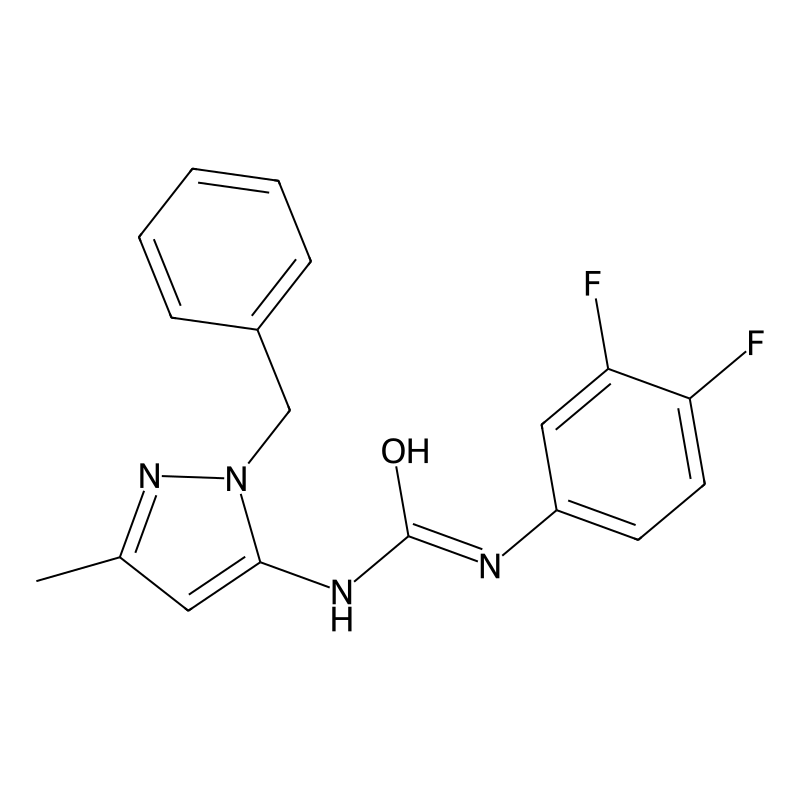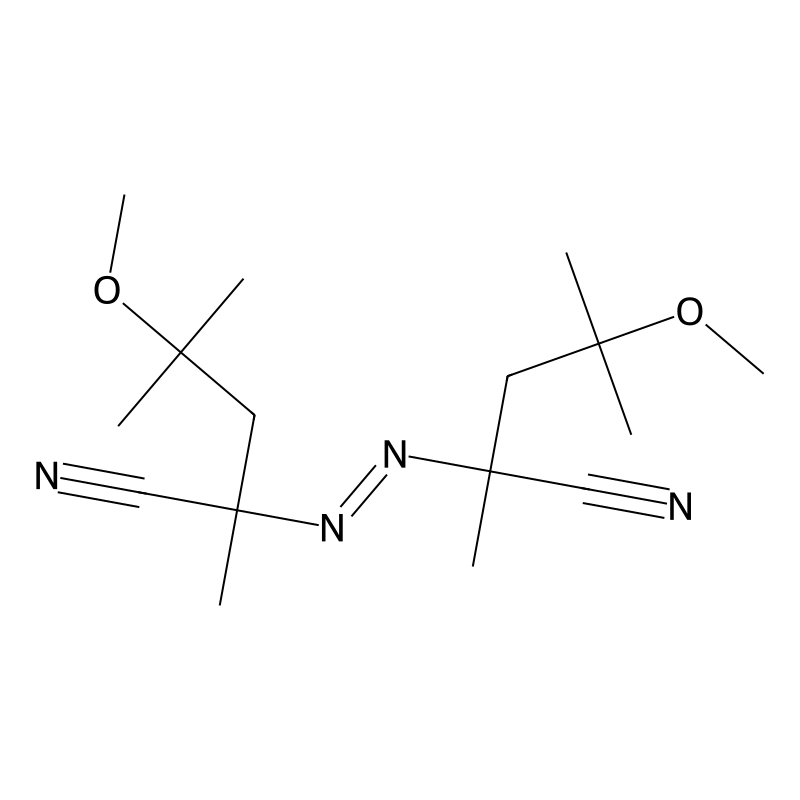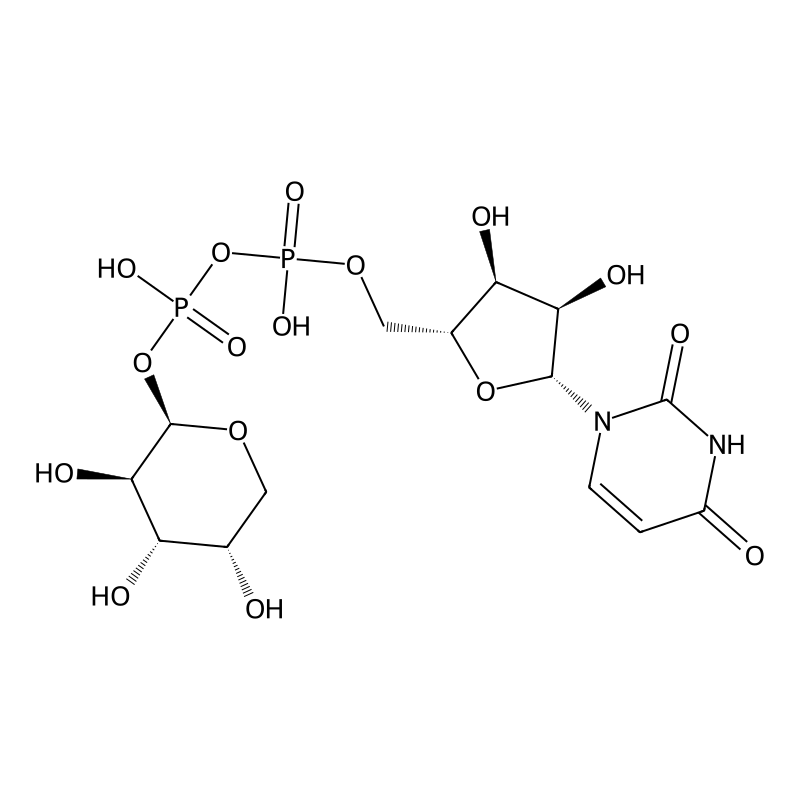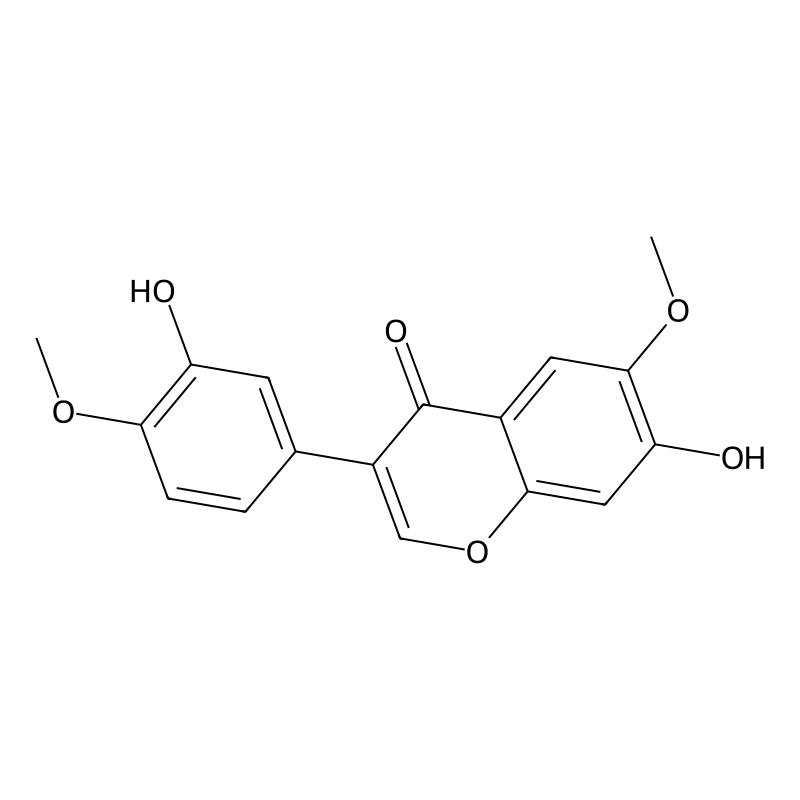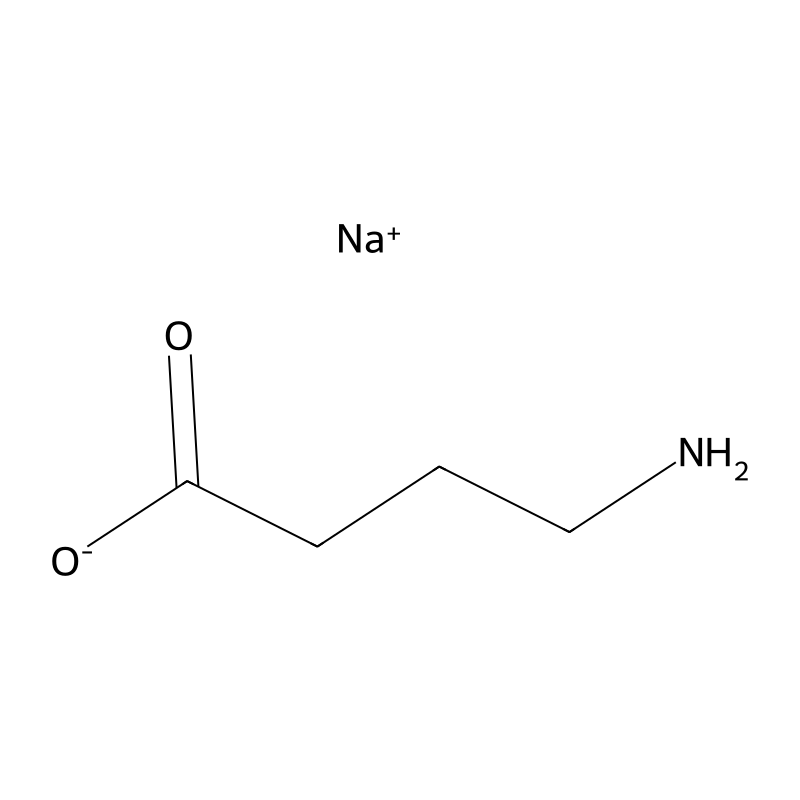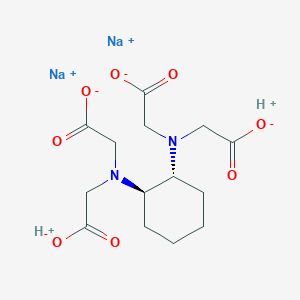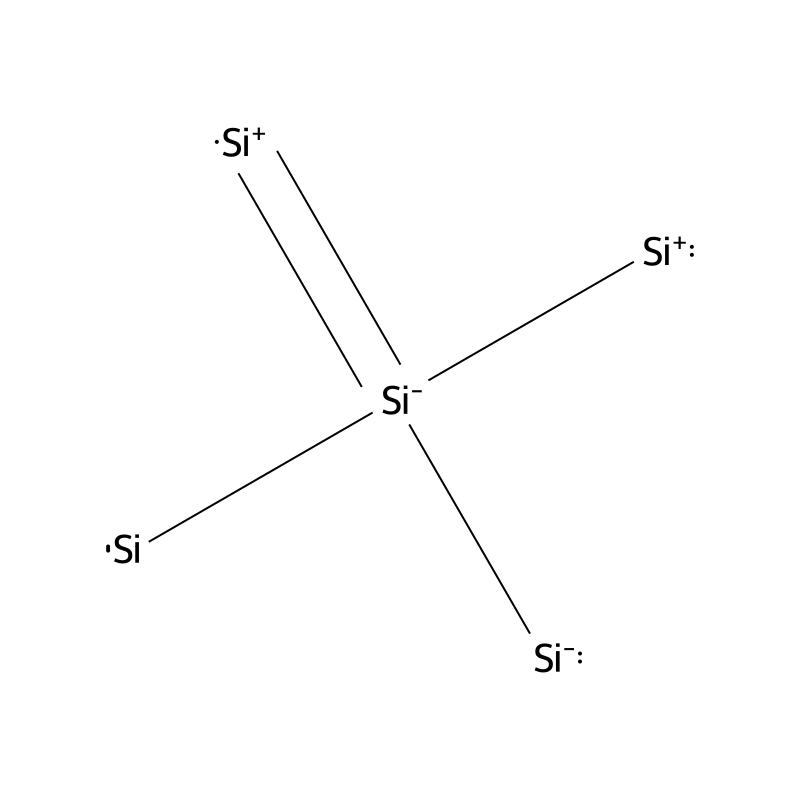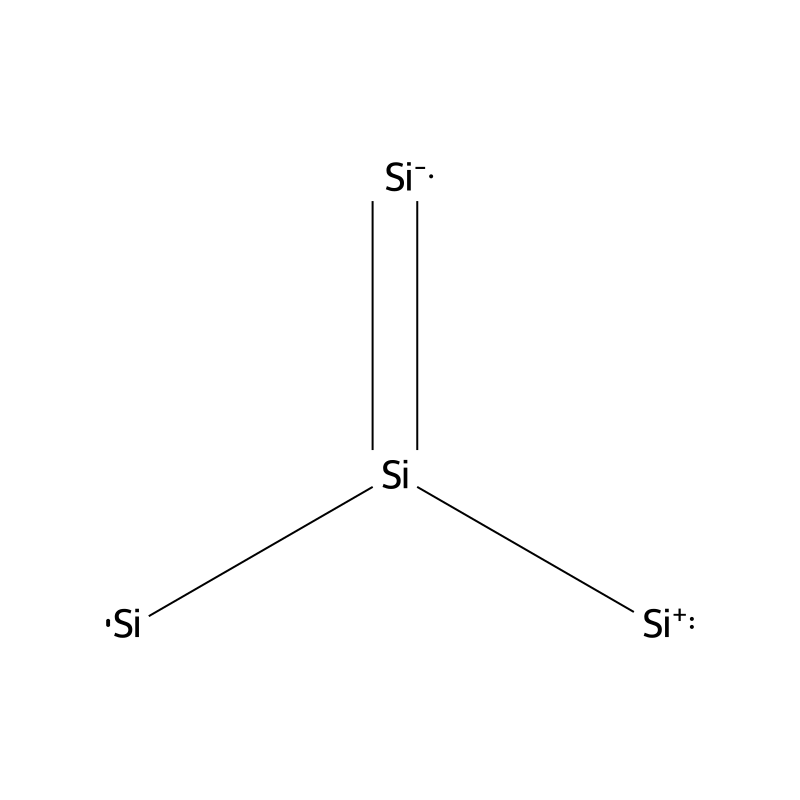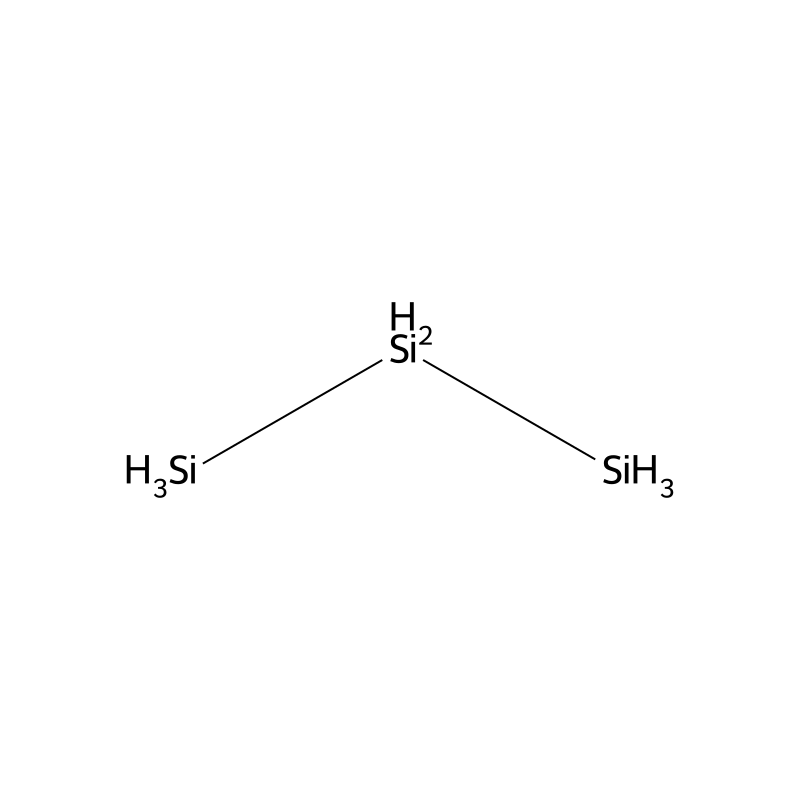Diethyl (phthalimidomethyl)phosphonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Diethyl (phthalimidomethyl)phosphonate is a chemical compound with the molecular formula C₁₃H₁₆N₀₅P and a molecular weight of 297.24 g/mol. It is characterized by the presence of a phosphonate group, which contributes to its reactivity and biological activity. The compound features a phthalimide moiety that enhances its potential applications in medicinal chemistry and organic synthesis. Diethyl (phthalimidomethyl)phosphonate is primarily utilized in various
Horner-Wadsworth-Emmons (HWE) Reaction:
DPMP serves as a key reagent in the HWE reaction, a powerful tool for carbon-carbon bond formation. It acts as a Wittig carbonylating agent, readily generating α,β-unsaturated carbonyl compounds upon reaction with a strong base like sodium ethoxide. These unsaturated products find numerous applications in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials .
Synthesis of Bioactive Molecules:
DPMP's ability to participate in HWE reactions makes it valuable for the synthesis of various bioactive molecules. Researchers have employed it in the synthesis of:
- Macrocyclic phosphorous acid analogs as inhibitors of Hepatitis C virus NS3 protease: These analogs hold promise in the development of new antiviral therapies .
- Dendrimer-based pH-responsive MRI contrast agents: These agents have potential applications in medical imaging for disease diagnosis and monitoring .
Other Applications:
Beyond HWE reactions and bioactive molecule synthesis, DPMP finds use in other areas of scientific research, such as:
- Horner-Wadsworth-Emmons Reaction: This reaction involves the formation of alkenes from phosphonate esters and carbonyl compounds, facilitating the synthesis of α,β-unsaturated carbonyl compounds.
- Formation of Macrocyclic Phosphorous Acid Analogs: The compound is used to prepare phosphorous acid analogs that act as inhibitors for HCV-NS3 protease, indicating its role in antiviral drug development .
- Alkylation Reactions: The phosphonate group allows for nucleophilic substitution reactions, making it useful in synthesizing various organic compounds.
Diethyl (phthalimidomethyl)phosphonate exhibits notable biological activity, particularly as an inhibitor of viral proteases. Its derivatives have been studied for their potential to inhibit HCV-NS3 protease, which is crucial for hepatitis C virus replication. This inhibition suggests that the compound may have therapeutic applications in treating viral infections . Additionally, due to its phosphonate structure, it may interact with biological systems in ways that warrant further investigation into its pharmacological properties.
The synthesis of diethyl (phthalimidomethyl)phosphonate can be achieved through several methods:
- Phosphorylation of Phthalimide: This method involves the reaction of phthalimide with diethyl phosphite under acidic or basic conditions to form diethyl (phthalimidomethyl)phosphonate.
- Alkylation Reactions: The compound can also be synthesized via alkylation of phosphonic acid derivatives with phthalimide derivatives.
- Direct Esterification: Reacting phthalic anhydride with diethyl phosphite can yield diethyl (phthalimidomethyl)phosphonate through esterification processes.
These methods highlight the versatility and accessibility of this compound for research and industrial applications .
Diethyl (phthalimidomethyl)phosphonate has various applications, including:
- Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
- Medicinal Chemistry: Its derivatives are explored for their antiviral properties, particularly against hepatitis C virus.
- Chemical Research: Used in studies focusing on enzyme inhibition and biochemical pathways due to its biological activity .
Research on diethyl (phthalimidomethyl)phosphonate has focused on its interactions with biological targets, particularly enzymes involved in viral replication. Studies indicate that its derivatives can effectively inhibit HCV-NS3 protease, which is essential for viral maturation and replication. Understanding these interactions can lead to the development of novel antiviral agents based on this compound .
Several compounds share structural or functional similarities with diethyl (phthalimidomethyl)phosphonate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diethyl Phosphate | Simple phosphate ester | Less complex; primarily used as a solvent |
| Methyl Phosphonic Acid | Phosphonic acid derivative | More acidic; used in agricultural applications |
| Ethyl 2-(Phthalimido)acetate | Contains phthalimide but lacks phosphonate | Primarily used in organic synthesis |
| Diisopropyl Phosphate | Similar phosphate structure | More sterically hindered; different reactivity |
Diethyl (phthalimidomethyl)phosphonate stands out due to its specific combination of a phosphonate group and phthalimide structure, which enhances its reactivity and potential biological applications compared to other similar compounds .
XLogP3
GHS Hazard Statements
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic
